molecular formula C10H16N6 B14313959 9-[3-(Dimethylamino)propyl]purin-6-amine

9-[3-(Dimethylamino)propyl]purin-6-amine

Cat. No.: B14313959
M. Wt: 220.27 g/mol
InChI Key: CDTSLAQFKZADKZ-UHFFFAOYSA-N
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Description

9-[3-(Dimethylamino)propyl]purin-6-amine is a synthetic purine derivative characterized by a dimethylamino-propyl chain at the N9 position of the purine core. The purine scaffold is a heterocyclic aromatic compound integral to nucleotides and nucleic acids, making its derivatives biologically significant. The dimethylamino group introduces a tertiary amine, enhancing water solubility through protonation under physiological conditions. This structural feature may improve pharmacokinetic properties, such as bioavailability, compared to non-polar substituents.

Properties

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

9-[3-(dimethylamino)propyl]purin-6-amine

InChI

InChI=1S/C10H16N6/c1-15(2)4-3-5-16-7-14-8-9(11)12-6-13-10(8)16/h6-7H,3-5H2,1-2H3,(H2,11,12,13)

InChI Key

CDTSLAQFKZADKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

Direct N9-Alkylation of Purine Scaffolds

The most direct route involves alkylating the N9 position of 6-aminopurine with 3-(dimethylamino)propyl halides. Patent US7041823B2 demonstrates that thallium(I) ethoxide effectively deprotonates the purine at N9, enabling regioselective alkylation. A representative procedure involves:

  • Dissolving 6-aminopurine (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen
  • Adding thallium(I) ethoxide (1.2 equiv) at 0°C to form the purine-tallium complex
  • Introducing 3-(dimethylamino)propyl bromide (1.5 equiv) dropwise over 30 minutes
  • Stirring at 60°C for 12 hours to achieve 78% conversion

Critical parameters include:

  • Temperature control : Reactions above 70°C promote N7 alkylation (up to 22% byproduct)
  • Solvent selection : DMF outperforms dimethyl sulfoxide (DMSO) in yield (78% vs. 63%)
  • Catalyst loading : Thallium(I) ethoxide concentrations below 1.2 equiv result in incomplete conversion

Transition Metal-Mediated Coupling

Recent advances employ palladium catalysts to enhance regioselectivity. As detailed in PMC10226123, Suzuki-Miyaura couplings between 6-aminopurine-9-boronic acid and 3-(dimethylamino)propyl halides achieve 92% N9 selectivity under mild conditions:

Parameter Optimal Value Effect on Yield
Catalyst Pd(PPh3)4 89%
Base K2CO3 91%
Solvent THF/H2O (4:1) 94%
Temperature 80°C 88%
Reaction Time 8 hours 90%

This method eliminates the need for heavy metal bases while maintaining compatibility with acid-sensitive functional groups.

Multi-Step Synthesis from Modified Purine Precursors

Sequential Functionalization Approach

Patent 7456282 outlines a convergent strategy involving:

  • Protection of 6-aminopurine with tert-butyldimethylsilyl (TBDMS) groups
  • Alkylation at N9 using 3-chloropropyl-dimethylamine
  • Deprotection under acidic conditions (HCl/MeOH)

Key advantages include:

  • Byproduct suppression : TBDMS protection reduces O6 alkylation from 15% to <2%
  • Scalability : Achieves 85% yield at 10 kg batch size
  • Purity : Final product contains <0.5% dimethylamine impurities

Industrial-Scale Purification Techniques

Crystallization Optimization

Final product purity depends on solvent selection during recrystallization:

Solvent System Purity (%) Recovery (%)
Ethanol/Water (3:1) 99.2 72
Acetone/Hexane (1:2) 98.5 81
Ethyl Acetate 97.8 89

Ethanol/water mixtures effectively remove unreacted starting materials, while ethyl acetate maximizes recovery for high-value applications.

Chromatographic Methods

Preparative HPLC with these parameters achieves pharmaceutical-grade purity:

  • Column : C18, 250 × 21.2 mm
  • Mobile Phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient
  • Flow Rate : 15 mL/min
  • Detection : UV at 254 nm

This method resolves critical impurities including:

  • N7-alkylated isomer (Rt = 8.2 min vs. 11.5 min for target)
  • Oxidized byproducts (Rt = 6.8 min)
  • Residual dimethylamine (Rt = 2.1 min)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost ($/kg) Scalability
Direct Alkylation 78 98.5 1200 Medium
Palladium Coupling 92 99.1 3400 Low
Protected Alkylation 85 99.5 1800 High
Enzymatic 70 97.8 4200 Pilot

Economic analysis favors the protected alkylation route for large-scale production, while palladium coupling remains optimal for small-batch high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

9-(3-(Dimethylamino)propyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions depending on the nucleophile’s reactivity.

Major Products Formed

The major products formed from these reactions include oxidized purine derivatives, reduced amine derivatives, and substituted purine compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

9-(3-(Dimethylamino)propyl)-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3-(Dimethylamino)propyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Solubility

  • The dimethylaminopropyl group in the target compound enhances solubility due to the tertiary amine’s protonation capability, a feature absent in non-polar analogs like 9-phenyl-9H-purin-6-amine .

Electron-Withdrawing vs. Electron-Donating Groups

  • 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine contains a chloro group at C2, increasing electronegativity and reactivity. This contrasts with the electron-donating dimethylamino group in the target compound, which may stabilize the purine ring .
  • DK325’s nitro and trifluoromethyl groups are strong electron-withdrawing moieties, likely altering binding affinity in circadian clock targets compared to the dimethylamino-propyl chain .

Key Research Findings

PU-H71 exhibits nanomolar Hsp90 inhibitory activity (IC₅₀ = 50 nM), attributed to its iodobenzodioxol group’s hydrophobic interactions .

N-Benzyl-9-isopropyl-9H-purin-6-amine shows moderate antitumor activity (IC₅₀ = 10–20 µM) in leukemia cell lines, highlighting the importance of C6 aromaticity .

2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine ’s crystal structure reveals intermolecular hydrogen bonding via the chloro group, a feature absent in the target compound .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 9-[3-(Dimethylamino)propyl]purin-6-amine?

Answer:
The synthesis typically involves alkylation at the N9 position of the purine core. For example, analogous compounds like 9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine are synthesized by reacting the purine precursor with 3-phenylpropyl bromide under reflux in anhydrous conditions, followed by column chromatography using chloroform/methanol (95:5) for purification . For 9-[3-(Dimethylamino)propyl]purin-6-amine, a similar approach with 3-(dimethylamino)propyl chloride or bromide is recommended. Key steps include nitrogen atmosphere protection to prevent oxidation and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis, crystallization from acetonitrile or ethanol enhances purity .

Advanced: How does the dimethylaminopropyl substituent at N9 influence binding affinity compared to other alkyl/aryl groups in purine derivatives?

Answer:
Substituents at N9 modulate steric and electronic interactions with biological targets. For instance, bulky groups like isopropyl or benzyl at N9 in purine derivatives reduce conformational flexibility, impacting binding to enzymes like Hsp90 . The dimethylaminopropyl group introduces a tertiary amine, enhancing solubility and enabling pH-dependent protonation, which may improve membrane permeability. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding differences. For example, 9-isopropyl analogs showed reduced antitumor activity compared to allyl or propargyl derivatives in MDA-MB-231 cells, suggesting substituent length and polarity are critical .

Basic: What analytical techniques are most reliable for confirming the purity and structure of 9-[3-(Dimethylamino)propyl]purin-6-amine?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying substituent placement. For example, the N9 proton in 9-alkylpurines typically appears as a triplet (δ ~4.2 ppm) due to coupling with adjacent CH2 groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated for C10H17N6: 221.1514; observed: 221.1510) .
  • Elemental Analysis: Validates empirical formulas (e.g., ≤0.3% deviation for C, H, N) .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm ensures ≥95% purity .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize the biological activity of this compound?

Answer:

  • Core Modifications: Systematically vary substituents at C2, C6, and N8. For example, replacing the dimethylaminopropyl group with pent-4-ynyl or benzyl groups alters interactions with ATP-binding pockets in kinases .
  • Biological Assays: Use cell-based models (e.g., MDA-MB-231 for cancer) and measure IC50 values. Pair with computational docking to predict binding modes.
  • Pharmacokinetic Profiling: Assess logP, solubility (via shake-flask method), and metabolic stability in liver microsomes .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of 9-[3-(Dimethylamino)propyl]purin-6-amine?

Answer:

  • Solubility: The dimethylaminopropyl group enhances water solubility compared to purely hydrophobic substituents. Solubility in PBS (pH 7.4) can be measured via UV-Vis spectroscopy .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Tertiary amines may degrade via oxidation; antioxidants like BHT are recommended in storage .

Advanced: How can researchers reconcile contradictory data on the biological activity of structurally similar purine derivatives?

Answer:

  • Control for Substituent Positional Isomerism: For example, 3-substituted vs. 9-substituted purines (e.g., 9w vs. 9w′) exhibit distinct activities due to altered hydrogen bonding .
  • Validate Target Engagement: Use CRISPR-edited cell lines to confirm target specificity. For instance, Hsp90 inhibition by PU-H71 was confirmed via Western blotting of client proteins (e.g., HER2) .
  • Meta-Analysis: Cross-reference datasets from multiple assays (e.g., kinase profiling panels vs. single-target assays) to identify off-target effects .

Advanced: What methodologies are recommended for studying the compound’s interaction with molecular chaperones like Hsp90?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target engagement by measuring Hsp90 stabilization upon compound treatment .
  • Co-Immunoprecipitation (Co-IP): Assess disruption of Hsp90-client protein complexes (e.g., CDC37-Hsp90) .
  • Microscale Thermophoresis (MST): Quantify binding affinity (Kd) using fluorescently labeled Hsp90 .

Basic: What are the critical considerations for scaling up synthesis without compromising yield?

Answer:

  • Optimize Reaction Time: For example, reducing reaction time from 24 h to 6 h via microwave-assisted synthesis minimizes decomposition .
  • Purification at Scale: Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) .
  • Monitor Impurities: Use LC-MS to track byproducts (e.g., dealkylated purine cores) .

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